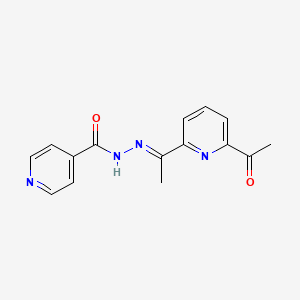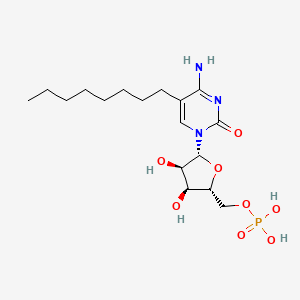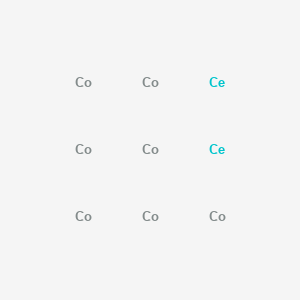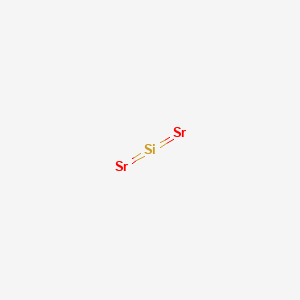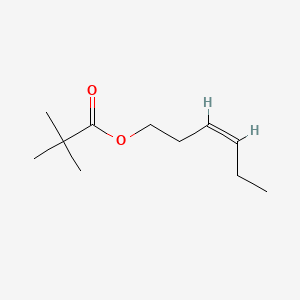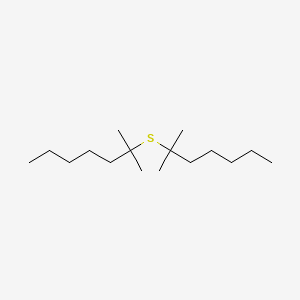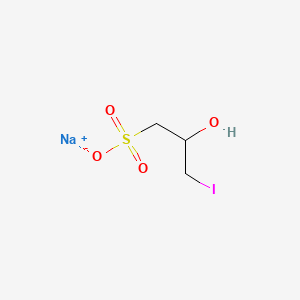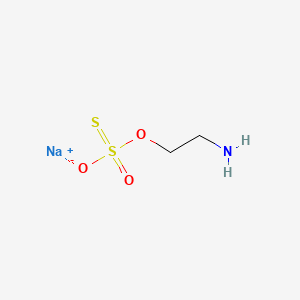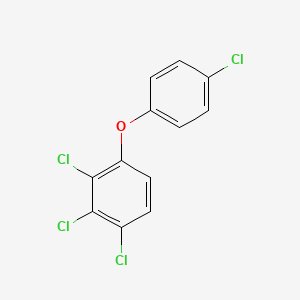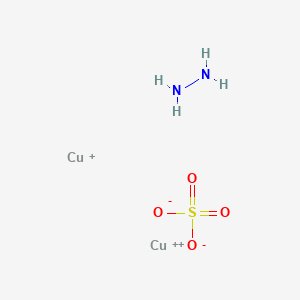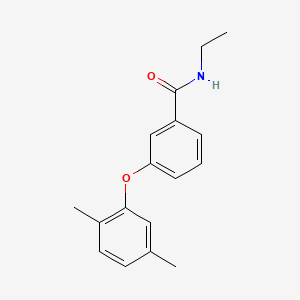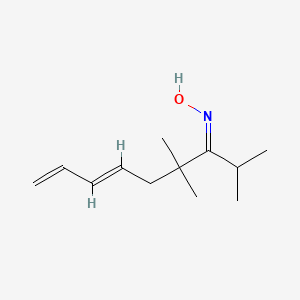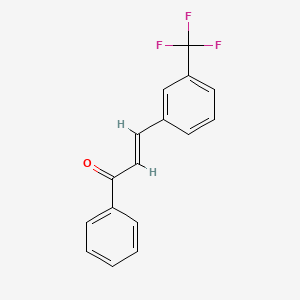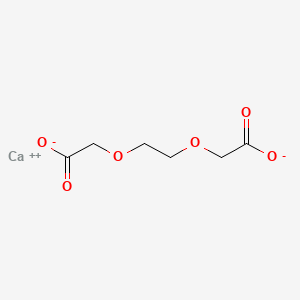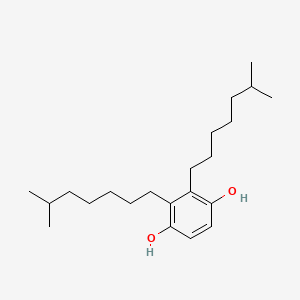
Diisooctylhydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisooctylhydroquinone is an organic compound belonging to the class of hydroquinones. Hydroquinones are a type of phenol, characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
The synthesis of diisooctylhydroquinone typically involves the alkylation of hydroquinone with isooctyl groups. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, and then oxidized to the desired hydroquinone compound.
化学反応の分析
Diisooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to hydroquinone under certain conditions.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The major products formed from these reactions are quinones and substituted hydroquinones.
科学的研究の応用
Diisooctylhydroquinone has several scientific research applications:
作用機序
The mechanism of action of diisooctylhydroquinone involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. It acts as an electron carrier and participates in redox cycling, which is crucial for its antioxidant activity . The molecular targets include thiol, amine, and hydroxyl groups, which it can bind to and protect from oxidative stress .
類似化合物との比較
Diisooctylhydroquinone can be compared with other hydroquinone derivatives such as:
Hydroquinone: A simpler compound with similar antioxidant properties but less stability.
Tert-butylhydroquinone: Another antioxidant with higher stability but different solubility properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone with strong oxidizing properties used in various chemical reactions.
This compound is unique due to its specific isooctyl groups, which enhance its stability and solubility in non-polar solvents, making it particularly useful in industrial applications .
特性
CAS番号 |
53823-28-2 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC名 |
2,3-bis(6-methylheptyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |
InChIキー |
PNKCDJAMDKYWQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


